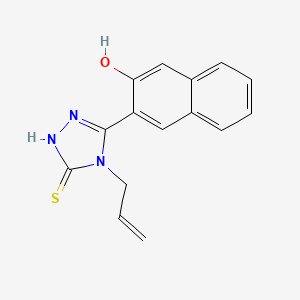

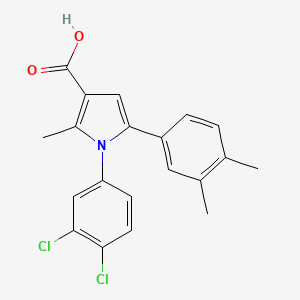

![molecular formula C11H6F3N3O3S B2491158 N-{[3-(trifluoromethyl)benzoyl]oxy}-1,2,3-thiadiazole-4-carboxamide CAS No. 341965-58-0](/img/structure/B2491158.png)

N-{[3-(trifluoromethyl)benzoyl]oxy}-1,2,3-thiadiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, including N-{[3-(trifluoromethyl)benzoyl]oxy}-1,2,3-thiadiazole-4-carboxamide, often involves methods such as oxidative dimerization of thioamides and cyclization reactions. A notable method for synthesizing related compounds entails the dehydrosulfurization of hydrazinecarbothioamide derivatives under specific conditions to yield thiadiazole derivatives with high purity and yield (Pavlova et al., 2022).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by spectroscopic techniques such as NMR and mass spectrometry, which confirm the presence of the thiadiazole core and other functional groups. Molecular docking studies further reveal potential biological interactions, indicating the significance of these compounds in drug design and other applications (Pavlova et al., 2022).

Chemical Reactions and Properties

Thiadiazole derivatives participate in various chemical reactions, including those involving electrophilic reagents and oxidative conditions, to yield diverse substituted thiadiazoles. Their reactivity is influenced by the nature of substituents on the thiadiazole ring, highlighting the versatility of these compounds in synthetic chemistry (Takikawa et al., 1985).

Scientific Research Applications

Heterocyclic Pharmacophores and Medicinal Chemistry

1,3,4-Thiadiazoles and oxadiazoles are recognized for their wide possibilities for chemical modification and diverse pharmacological potentials. These compounds have been identified as crucial scaffolds in expressing pharmacological activity, confirming their significance in medicinal chemistry. The 1,3,4-oxadiazole cycle, in particular, acts as a bioisostere for carboxylic, amide, and ester groups, enhancing pharmacological activity by participating in hydrogen bonding interactions with various enzymes and receptors. These interactions have been linked to antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of these cores with various heterocycles often leads to a synergistic effect, underscoring their importance as heterocyclic fragments in the construction of drug-like molecules (Lelyukh, 2019).

Significance in Drug Development

The oxadiazole core, especially the 1,3,4-oxadiazole, holds a particular place in synthetic medicinal chemistry, serving as surrogates of carboxylic acids, carboxamides, and esters. This structural unit has found applications beyond pharmacology, including polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. Its incorporation into compounds has been linked to a range of pharmacological activities such as antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic properties. This versatility emphasizes the oxadiazole core's potential in the development of efficacious and less toxic medicinal agents, presenting new avenues in drug discovery (Rana, Salahuddin, & Sahu, 2020).

Application in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs) and related structures have shown significant importance in various scientific disciplines, including supramolecular chemistry. Their simple structure, ease of accessibility, and detailed understanding of their self-assembly behavior enable their use in applications ranging from nanotechnology and polymer processing to biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, alongside their multivalent nature, drives applications in the biomedical field, highlighting the adaptable nature of this supramolecular building block (Cantekin, de Greef, & Palmans, 2012).

Mechanism of Action

The mechanism of action of these compounds often involves interactions with various enzymes and receptors, leading to changes in cellular processes . The exact targets and modes of action can vary widely depending on the specific structure of the compound and its functional groups .

In terms of pharmacokinetics, the ADME properties of these compounds would depend on factors such as their molecular weight, polarity, and solubility . These properties can influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability .

The action of these compounds can also be influenced by environmental factors such as pH, temperature, and the presence of other compounds . These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

properties

IUPAC Name |

(thiadiazole-4-carbonylamino) 3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3N3O3S/c12-11(13,14)7-3-1-2-6(4-7)10(19)20-16-9(18)8-5-21-17-15-8/h1-5H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEZXDJSKMIIGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)ONC(=O)C2=CSN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2491078.png)

![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2491084.png)

![2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2491085.png)

![3-(4-methoxyphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2491089.png)

![1-methyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2491090.png)

![2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491095.png)

![3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2491098.png)